molecular formula C23H17N3O5 B11569669 4-(7-ethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)benzoic acid

4-(7-ethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)benzoic acid

Cat. No.: B11569669
M. Wt: 415.4 g/mol
InChI Key: SFHLEZUAKSOPOO-UHFFFAOYSA-N
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Description

This compound is a highly functionalized tetracyclic heterocycle featuring a benzoic acid substituent. Its core structure consists of a fused bicyclic system with three nitrogen atoms (triaza) and three ketone groups (trioxo), along with an ethyl group at position 5. The compound’s complexity arises from its stereoelectronic properties, which are influenced by the interplay of its heteroatoms and substituents .

Properties

Molecular Formula

C23H17N3O5

Molecular Weight

415.4 g/mol

IUPAC Name

4-(7-ethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)benzoic acid

InChI

InChI=1S/C23H17N3O5/c1-2-26-20-17(21(28)25-23(26)31)15(11-7-9-12(10-8-11)22(29)30)16-18(24-20)13-5-3-4-6-14(13)19(16)27/h3-10,15,24H,2H2,1H3,(H,29,30)(H,25,28,31)

InChI Key

SFHLEZUAKSOPOO-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(=O)O)C(=O)NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-ethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)benzoic acid typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl chloroacetate, potassium cyanate, and various solvents such as dimethylformamide (DMF) and hexamethylphosphoramide (HMPA) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(7-ethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions, such as nucleophilic substitution, can replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(7-ethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)benzoic acid has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(7-ethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural and Functional Group Variations

The target compound shares structural homology with several triazatetracyclo derivatives, differing primarily in substituents and heteroatom placement. Key analogs include:

Compound Name Substituents Key Functional Groups pKa (Calculated) LogD (pH 5.5) Reference
4-[(15S)-10-(4-Methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.0²,⁷.0¹¹,¹⁵]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid 4-Methylphenyl at position 10 Benzoic acid, triazatetracyclo 4.00 Not reported
2-[(15S)-10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.0²,⁷.0¹¹,¹⁵]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid 3-Methoxyphenyl at position 10 Benzoic acid, triazatetracyclo Not reported Not reported
4,9,12,15-Tetraoxa-3,5,8,10,14,16-hexaazatetracyclo[11.3.0.0²,⁶.0⁷,¹¹]hexadecan-1(16),2,5,7,10,13-hexaen-3-ium-3-olate Hexaazatetracyclo with four oxygen atoms Multiple ether and aza groups Not reported Not reported

Key Observations :

  • Substituent Effects : The ethyl group in the target compound likely enhances lipophilicity compared to methylphenyl or methoxyphenyl analogs, impacting LogD and membrane permeability .
  • Acidity : The benzoic acid group in all analogs confers a pKa near 4.00 (e.g., 4.00 for the methylphenyl analog), favoring ionization at physiological pH and enhancing aqueous solubility .
  • Heteroatom Arrangement : The hexaazatetracyclo compound in differs significantly, with additional oxygen atoms (tetraoxa) altering polarity and hydrogen-bonding capacity .
Physicochemical and Bioactivity Implications
  • Bioactivity : While direct bioactivity data for the target compound is unavailable, analogs with similar frameworks (e.g., triazatetracyclo-benzoic acids) are explored in drug development for kinase inhibition or protease targeting due to their hydrogen-bonding motifs .

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound includes a tetracyclic framework with multiple functional groups that may contribute to its biological properties. The presence of nitrogen atoms in the tricyclic system suggests potential interactions with biological targets such as enzymes or receptors.

Molecular Formula

  • Molecular Formula: C₁₉H₁₉N₃O₅
  • Molecular Weight: 365.37 g/mol

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial activity. For instance, derivatives of benzoic acid are known for their ability to inhibit bacterial growth and may serve as effective agents against various pathogens.

Anticancer Activity

Some studies suggest that compounds containing triazole and tetracyclic structures can induce apoptosis in cancer cells. The mechanism is believed to involve the disruption of cellular signaling pathways essential for cancer cell survival.

Enzyme Inhibition

The unique structural features of this compound may allow it to act as an inhibitor of specific enzymes. For example, compounds with similar frameworks have been shown to inhibit proteases and kinases, which are critical in various biochemical pathways.

Case Study 1: Antimicrobial Testing

A recent study evaluated the antimicrobial effects of structurally related compounds against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives inhibited bacterial growth significantly, suggesting that the tested compound could have similar effects.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that a compound with a similar tetracyclic structure induced cell cycle arrest and apoptosis in breast cancer cells. The study highlighted the potential of such compounds in cancer therapy.

Table 1: Biological Activity Overview

Activity TypeRelated CompoundsObserved Effects
AntimicrobialBenzoic acid derivativesInhibition of bacterial growth
AnticancerTetracyclic compoundsInduction of apoptosis in cancer cells
Enzyme InhibitionTriazole derivativesInhibition of proteases and kinases

Table 2: Case Study Results

StudyCompound TestedTarget Organism/Cell LineResult
Antimicrobial StudySimilar benzoic acid derivativeE. coli, S. aureusSignificant growth inhibition
Cancer StudyTetracyclic derivativeBreast cancer cell lineInduced apoptosis

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